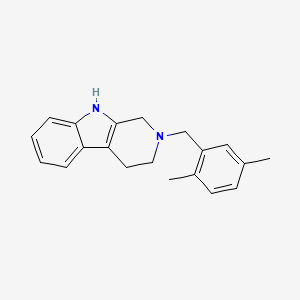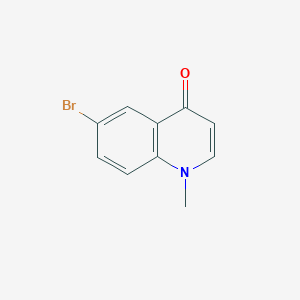
6-bromo-1-methyl-4(1H)-quinolinone
Overview
Description
6-bromo-1-methyl-4(1H)-quinolinone is a chemical compound that belongs to the quinoline family. It is a heterocyclic compound that contains a nitrogen atom in the ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-4(1H)-quinolinone is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and the modulation of gene expression. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to modulate the expression of certain genes that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
6-bromo-1-methyl-4(1H)-quinolinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-1-methyl-4(1H)-quinolinone in lab experiments include its potential applications in various fields of science, its ability to cross the blood-brain barrier, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are various future directions for the study of 6-bromo-1-methyl-4(1H)-quinolinone. Some of these directions include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to investigate the potential use of this compound as a drug delivery system.
3. Studies to investigate the potential use of this compound as a fluorescent probe in analytical chemistry.
4. Studies to investigate the potential use of this compound in the treatment of various diseases.
5. Studies to investigate the potential toxicity of this compound and its effects on the environment.
Conclusion:
In conclusion, 6-bromo-1-methyl-4(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and its potential applications in medicine, chemistry, and biochemistry.
Scientific Research Applications
6-bromo-1-methyl-4(1H)-quinolinone has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of chemistry, 6-bromo-1-methyl-4(1H)-quinolinone has been used as a starting material for the synthesis of various other compounds. It has also been studied for its potential use as a fluorescent probe in analytical chemistry.
In the field of biochemistry, this compound has been studied for its mechanism of action and its effects on various cellular processes. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes.
properties
IUPAC Name |
6-bromo-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZFEIAYVYJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
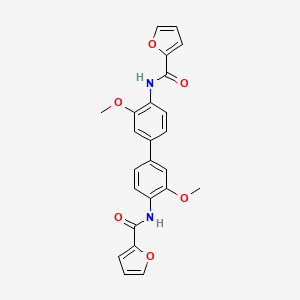
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)
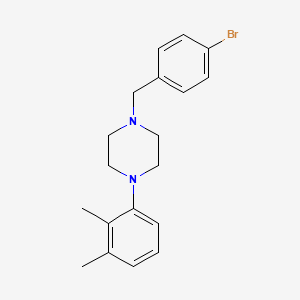
![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)

![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)
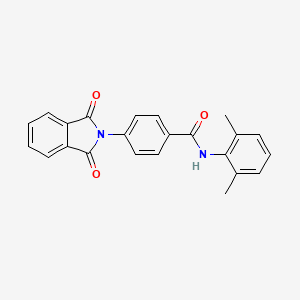
![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)
![2-bromo-6-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3742975.png)
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)
![7-bromo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indol-1-one](/img/structure/B3742993.png)
